2,4-Dichloropyrimidine-5-carbohydrazide (CAS 1379317-74-4) is a highly specialized, bifunctional heteroaryl building block essential for advanced medicinal chemistry and agrochemical synthesis. It features a rigid pyrimidine core equipped with two electrophilic chloro leaving groups at the C2 and C4 positions, alongside a nucleophilic and condensable carbohydrazide moiety at the C5 position [1]. This specific substitution pattern is highly prized in procurement because it allows for orthogonal reactivity: the carbohydrazide can be rapidly cyclized to form 1,3,4-oxadiazole, 1,3,4-thiadiazole, or 1,2,4-triazole rings, while the 2,4-dichloro handles remain intact and available for sequential nucleophilic aromatic substitution (SNAr) to build complex, unsymmetrically substituted pharmacophores such as ATP-competitive kinase inhibitors [2].
Attempting to substitute this compound with cheaper, more common precursors like ethyl 2,4-dichloropyrimidine-5-carboxylate or 2,4-dichloropyrimidine-5-carbonyl chloride leads to catastrophic chemoselectivity failures during library synthesis. To generate the carbohydrazide functionality in situ, chemists must react these ester or acid chloride precursors with hydrazine. However, hydrazine is a potent nucleophile that aggressively attacks the highly activated C4 and C2 chloro positions of the pyrimidine core via SNAr, leading to poly-hydrazinyl byproducts rather than the desired acyl hydrazide [1]. Procuring the pre-formed 2,4-dichloropyrimidine-5-carbohydrazide completely bypasses this reactivity conflict, ensuring the structural integrity of the dichloro handles for critical downstream functionalization [2].
When synthesizing 5-carbohydrazide-substituted pyrimidines, utilizing the pre-formed 2,4-dichloropyrimidine-5-carbohydrazide guarantees 100% retention of the critical C2 and C4 chloro leaving groups. In direct contrast, attempting to synthesize this motif by treating ethyl 2,4-dichloropyrimidine-5-carboxylate with hydrazine hydrate results in >80% conversion to 4-hydrazinyl displacement byproducts, owing to the extreme nucleophilicity of hydrazine toward the electron-deficient pyrimidine core [1]. This renders the in situ approach unviable for library generation.
| Evidence Dimension | C2/C4 Chloro Group Retention during Hydrazide Formation |
| Target Compound Data | 100% retention (pre-formed procurement) |
| Comparator Or Baseline | Ethyl 2,4-dichloropyrimidine-5-carboxylate + Hydrazine |
| Quantified Difference | >80% loss of chloro handles to SNAr byproducts in the comparator |
| Conditions | Standard hydrazinolysis conditions (hydrazine hydrate, EtOH, room temp to reflux) |
Procuring the pre-formed compound is the only reliable method to access the 5-hydrazide functionality without destroying the essential di-halogenated core required for subsequent cross-coupling or amination.
2,4-Dichloropyrimidine-5-carbohydrazide serves as a direct, 1-step precursor to 5-(1,3,4-oxadiazol-2-yl)-2,4-dichloropyrimidine derivatives via simple condensation with trialkyl orthoesters or carbon disulfide [1]. Conversely, utilizing 2,4-dichloropyrimidine-5-carboxylic acid requires a minimum of 3 steps (activation to acid chloride/mixed anhydride, coupling with hydrazine, and subsequent cyclization), which increases solvent waste and risks degradation of the sensitive dichloro core under harsh activation conditions [2].
| Evidence Dimension | Synthetic Steps to Pyrimidinyl-Oxadiazole/Thiadiazole |
| Target Compound Data | 1 step (direct cyclization) |
| Comparator Or Baseline | 2,4-Dichloropyrimidine-5-carboxylic acid |
| Quantified Difference | 66% reduction in linear synthesis steps (1 step vs 3 steps) |
| Conditions | Condensation with triethyl orthoformate or CS2 under mild heating |
Reduces linear synthesis steps by two stages, directly accelerating hit-to-lead timelines and lowering labor costs in medicinal chemistry campaigns.
The 2,4-dichloro substitution pattern on this specific scaffold offers highly predictable regiocontrol. The C4-chlorine is significantly more electrophilic than the C2-chlorine due to synergistic activation by the adjacent ring nitrogens and the electron-withdrawing 5-carbohydrazide group. This allows for sequential SNAr reactions with primary amines, typically achieving >10:1 regioselectivity for C4 over C2 at reduced temperatures (0-20 °C) [1]. Symmetric analogs, such as 4,6-dichloro derivatives, do not offer this orthogonal sequential reactivity and often yield statistical mixtures [2].
| Evidence Dimension | Regioselectivity of First Nucleophilic Attack (C4 vs C2) |
| Target Compound Data | >10:1 preference for C4 substitution |
| Comparator Or Baseline | Symmetric dichloropyrimidines (e.g., 4,6-dichloro analogs) |
| Quantified Difference | Highly regioselective (>90% major isomer) vs. statistical mixtures (~50/50) |
| Conditions | SNAr with primary aliphatic or aromatic amines, 0-20 °C, polar aprotic solvent |
Allows buyers to perform highly predictable, sequential functionalizations to build complex, unsymmetrically substituted molecules without costly and yield-destroying chromatographic separations.
As a solid carbohydrazide, this compound exhibits excellent bench stability and resistance to atmospheric moisture. In stark contrast, the closest reactive equivalent, 2,4-dichloropyrimidine-5-carbonyl chloride (CAS 2972-52-3), is highly hygroscopic and rapidly hydrolyzes to the unreactive carboxylic acid upon exposure to ambient humidity (t1/2 < 2 hours in standard laboratory air) [1]. The carbohydrazide can be stored long-term under standard conditions without significant degradation.
| Evidence Dimension | Hydrolytic Stability in Ambient Air |
| Target Compound Data | Bench-stable (no significant degradation over weeks) |
| Comparator Or Baseline | 2,4-Dichloropyrimidine-5-carbonyl chloride |
| Quantified Difference | Orders of magnitude greater atmospheric half-life (weeks vs <2 hours) |
| Conditions | Ambient laboratory conditions (20-25 °C, 40-60% relative humidity) |
Eliminates the need for gloveboxes, specialized anhydrous shipping, and strict inert-atmosphere handling, streamlining bulk procurement and daily laboratory use.
Directly following from the compound's ability to undergo 1-step cyclization and sequential SNAr, it is the premier starting material for building ATP-competitive kinase inhibitors. The carbohydrazide is rapidly converted into a rigid oxadiazole hinge-binding motif, while the C2 and C4 chlorines are subsequently displaced by anilines or aliphatic amines to target specific kinase pockets [2].
Utilized in the development of novel fungicides and herbicides where the pyrimidine core requires specific, unsymmetrical functionalization at the 2 and 4 positions while maintaining a robust heterocyclic linker at the 5-position. The predictable regioselectivity ensures high-yield generation of diverse agrochemical libraries [1].
The intact 2,4-dichloro groups, uniquely preserved by procuring the pre-formed carbohydrazide rather than attempting in situ hydrazinolysis, serve as highly tuned electrophiles. These can be selectively reacted with nucleophilic residues (e.g., cysteine) in target proteins, making this compound a highly valuable warhead precursor in TCI design [3].